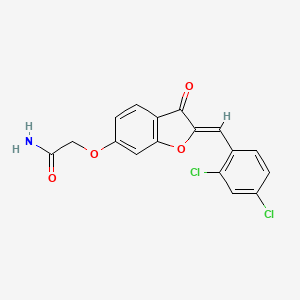

(Z)-2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

(Z)-2-((2-(2,4-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic aurone derivative characterized by a benzofuran core fused with a 3-oxo-2,3-dihydro moiety. The Z-configuration of the 2,4-dichlorobenzylidene substituent at position 2 and the acetamide group at position 6 are critical to its structural and functional profile. Aurones, a subclass of flavonoids, are known for their planar geometry and ability to interact with biological targets such as tubulin, making them promising candidates for anticancer drug development . This compound’s design leverages halogenation (2,4-dichloro substitution) to enhance binding affinity and metabolic stability, while the acetamide group improves solubility compared to ester or cyano analogs .

Properties

IUPAC Name |

2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4/c18-10-2-1-9(13(19)6-10)5-15-17(22)12-4-3-11(7-14(12)24-15)23-8-16(20)21/h1-7H,8H2,(H2,20,21)/b15-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOXYJPCCQVRG-WCSRMQSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)N)OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OCC(=O)N)O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound notable for its complex structure and potential biological activities. Characterized by the presence of a benzofuran moiety and a dichlorobenzylidene group, this compound has garnered interest in medicinal chemistry due to its promising applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Benzofuran ring : Known for its diverse biological activities.

- Dichlorobenzylidene group : Enhances lipophilicity and biological interactions.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant anticancer activity . For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation in solid tumors .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| (Z)-compound | MCF-7 | 15.5 | Cytotoxic |

| (Z)-compound | HeLa | 10.0 | Cytotoxic |

Anti-inflammatory Activity

Research indicates that this compound may modulate cytokine release, which is crucial in inflammatory responses:

- Studies have shown varying effects on the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used .

Antimicrobial Activity

While primarily noted for its anticancer properties, some derivatives of benzofuran compounds have demonstrated limited antimicrobial activity against specific bacterial pathogens. The exact mechanism remains under investigation but may involve interference with bacterial cell wall synthesis or metabolic pathways .

Case Studies and Research Findings

- Study on Benzoxazepine Derivatives : A study evaluated the anti-cancer and anti-inflammatory properties of synthesized benzoxazepine derivatives related to the compound . Results indicated significant cytotoxicity against selected solid tumor cell lines, suggesting potential therapeutic applications .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, further supporting its potential as a drug candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives share a common (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold but differ in substituents on the benzylidene ring and the oxygen-linked functional group at position 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Pharmacological Profiles

- Potency : While the target compound’s IC50 is unreported, analogs like (Z)-5a and (Z)-5b achieve sub-100 nM potency in prostate and leukemia cell lines, suggesting that dichloro substitutions correlate with high activity .

- Toxicity : The absence of hERG inhibition in (Z)-5a and low in vivo toxicity in mice models suggest that aurones with bulky substituents (e.g., indole, pyridine) are well-tolerated .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in ’s analog increases XLogP3 to 5.2, whereas the target compound’s acetamide likely reduces lipophilicity, balancing membrane permeability and solubility .

- Solubility : Carboxylic acid derivatives () are more polar but may suffer from poor bioavailability, whereas acetamides offer intermediate polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.